molecular formula C10H14O B2814431 Spiro[4.5]dec-3-en-2-one CAS No. 62167-49-1

Spiro[4.5]dec-3-en-2-one

Cat. No.: B2814431
CAS No.: 62167-49-1
M. Wt: 150.221
InChI Key: LFNCHXFQVBSCOG-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-3-en-2-one: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their diverse chemical properties and applications. The structure of this compound consists of a decane ring fused with a cyclohexane ring, forming a stable and rigid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]dec-3-en-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1,6-diketones can yield spirocyclic compounds through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with cyclohexanone derivatives as raw materials. These methods are favored for their high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: Spiro[4.5]dec-3-en-2-one is used as a building block in organic synthesis due to its stable and rigid structure. It serves as a precursor for the synthesis of more complex spirocyclic compounds .

Biology and Medicine: In medicinal chemistry, spirocyclic compounds like this compound are investigated for their potential as therapeutic agents. They exhibit unique biological activities, including anti-inflammatory and antimicrobial properties .

Industry: The compound is used in the development of agrochemicals, such as insecticides and herbicides, due to its stability and effectiveness .

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNCHXFQVBSCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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